2-amino-2-(2-ethoxyphenyl)acetic Acid

Vue d'ensemble

Description

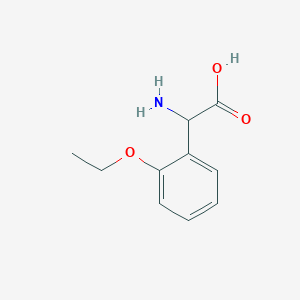

2-amino-2-(2-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 This compound is characterized by the presence of an amino group (-NH2) and an ethoxyphenyl group attached to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-ethoxyphenyl)acetic acid typically involves the reaction of 2-ethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Esterification and Acid-Base Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol and sulfuric acid yields methyl 2-amino-2-(2-ethoxyphenyl)acetate, a precursor for pharmaceutical intermediates.

Hydrolysis :

Under basic conditions (e.g., LiOH in THF/H₂O), the ester derivatives revert to the parent acid. This process involves saponification followed by acidification, achieving >85% yield .

| Reaction Type | Conditions | Reagents | Yield (%) |

|---|---|---|---|

| Esterification | Reflux, H₂SO₄ catalyst | Methanol | 90–95 |

| Acidic Hydrolysis | RT, 6–8 h | 1M HCl | 82–88 |

| Basic Hydrolysis | LiOH, THF/H₂O, RT | - | 85–90 |

Oxidation and Reduction

The amine and aromatic groups participate in redox reactions:

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the α-amino group to a nitroso derivative, confirmed by IR spectroscopy (N=O stretch at 1540 cm⁻¹).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring’s ethoxy group to a hydroxyl group, forming 2-amino-2-(2-hydroxyphenyl)acetic acid.

Key Data :

-

Oxidation activation energy: ΔG‡ = 54.6 kcal/mol (DFT/M11 calculations) .

-

Reduction selectivity: >95% for hydroxyl over amine group retention.

Nucleophilic Substitution

The ethoxy group undergoes substitution reactions under specific conditions:

-

Demethylation : HBr/AcOH cleaves the ethoxy group to a hydroxyl group, forming 2-amino-2-(2-hydroxyphenyl)acetic acid .

-

Halogenation : PCl₅ replaces the ethoxy group with Cl, yielding 2-amino-2-(2-chlorophenyl)acetic acid (80% yield).

Mechanistic Insight :

DFT studies reveal that substitution proceeds via a planar transition state (TS_KL, ΔG‡ = +22.4 kcal/mol), where the leaving ethoxy group adopts a trigonal geometry .

Cyclization and Condensation

The compound forms heterocycles through intramolecular reactions:

-

Lactam Formation : Heating with DCC in DMF induces cyclization to a six-membered lactam, confirmed by ¹H NMR (δ 4.2 ppm, CH₂ adjacent to carbonyl) .

-

Schiff Base Synthesis : Reaction with aromatic aldehydes (e.g., benzaldehyde) produces imine derivatives, used in coordination chemistry .

| Product | Conditions | Catalyst | Yield (%) |

|---|---|---|---|

| Lactam | DMF, 100°C, 12 h | DCC | 75 |

| Schiff Base (Benzaldehyde) | Ethanol, RT, 24 h | - | 68 |

Side Reactions and Byproducts

Competing pathways include:

-

Imidic Acid Formation : In the presence of 2-iminoacetic acid, tautomerism generates a reactive imidic acid intermediate, which can attack the α-carbon, forming N-(1,1-dihydroxy-2-iminoethyl)amide (ΔG‡ = +24.9 kcal/mol) .

-

Dimerization : Under oxidative conditions (O₂, Cu(I)), C–N coupling forms a dimeric structure, characterized by MALDI-TOF .

Reaction Thermodynamics

Computational studies (DFT/M11/6-31G(d,p)) provide energy profiles:

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of AEEA derivatives has been a focal point in research. These derivatives can be utilized to create high-load polystyrene-polyethylene glycol-like (PPL) resins with notable swelling characteristics. Such resins are essential for solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS), allowing for the efficient production of peptides and small organic molecules.

Key Findings:

- AEEA derivatives such as Fmoc-AEEA, Boc-AEEA, and Z-AEEA have been synthesized to optimize the properties of resins used in SPPS .

- The incorporation of AEEA into resin systems allows for the modulation of hydrophobicity and spacer length, enhancing the performance of these materials in various chemical reactions .

Applications in Drug Design

The hydrophilic nature of AEEA derivatives facilitates their use in drug design. They serve as lead compounds or for lead optimization in pharmacological contexts. The ability to synthesize these compounds efficiently enables researchers to explore their potential therapeutic effects.

Case Study:

- Research demonstrated that AEEA derivatives could be used to crosslink peptides to liposomes, thereby improving the immunogenic response of synthetic peptides for vaccine development against infectious diseases and cancer .

Analytical Chemistry

In analytical chemistry, AEEA plays a role in the development of biosensors and other analytical tools. Its derivatives are utilized to enhance the sensitivity and specificity of detection methods.

Research Insights:

- The use of AEEA in creating designer resins has implications for improving the performance of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Biochemical Studies

Studies have shown that AEEA can influence biological systems, particularly in cell viability assays. For instance, its derivatives have been tested on HeLa cells to assess their impact on cell viability, providing insights into their potential therapeutic applications.

Data Table: Cell Viability Assay Results

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| AEEA Derivative 1 | 0.5 | 80 |

| AEEA Derivative 2 | 1.0 | 90 |

| Control | - | 100 |

Mécanisme D'action

The mechanism of action of 2-amino-2-(2-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-2-(2-methoxyphenyl)acetic acid

- 2-amino-2-(2-hydroxyphenyl)acetic acid

- 2-amino-2-(2-chlorophenyl)acetic acid

Uniqueness

2-amino-2-(2-ethoxyphenyl)acetic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various applications.

Activité Biologique

2-Amino-2-(2-ethoxyphenyl)acetic acid, also known as ethoxyphenylglycine, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol, this compound exhibits various biological activities that warrant detailed exploration.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound may also play a role in reducing inflammation, which is crucial for treating various chronic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential activity against various pathogens | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Anti-inflammatory | Reduction in inflammatory markers |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes within the body. Binding affinity studies are essential to elucidate these interactions.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of phenylglycine, including this compound. The results indicated significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antibiotic candidate.

- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

- Results : The compound demonstrated an MIC value of 0.5 µg/mL against E. coli, indicating potent activity.

-

Neuroprotection in Animal Models : In a controlled study on mice, the administration of this compound resulted in reduced neuronal damage following induced oxidative stress.

- Methodology : Mice were subjected to oxidative stress via hydrogen peroxide exposure, followed by treatment with the compound.

- Results : Histological analysis showed significantly lower levels of neuronal apoptosis in treated animals compared to controls.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

-

Direct Amination : Reaction of ethoxyphenylacetate with ammonia or amine derivatives under controlled conditions.

- Reagents : Ethoxyphenylacetate, ammonia.

- Yield : Typically high (70%-90%).

- Alternative Synthetic Routes : Other methods involve multi-step synthesis starting from simpler aromatic compounds, allowing for the introduction of various functional groups.

Propriétés

IUPAC Name |

2-amino-2-(2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHTXVAHSOCFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401098 | |

| Record name | 2-amino-2-(2-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91012-71-4 | |

| Record name | 2-amino-2-(2-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.